molecular formula C13H16O3 B1396737 Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate CAS No. 1455037-38-3

Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate

Cat. No.: B1396737
CAS No.: 1455037-38-3
M. Wt: 220.26 g/mol
InChI Key: AFFVTFZFBYSFES-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate is an organic compound with the molecular formula C13H16O3 . It is a derivative of cyclobutanecarboxylic acid, featuring a benzyl ester group and a hydroxyl group on the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate typically involves the esterification of 3-hydroxy-3-methylcyclobutanecarboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction proceeds as follows:

3-hydroxy-3-methylcyclobutanecarboxylic acid+benzyl alcoholacid catalystBenzyl 3-hydroxy-3-methylcyclobutanecarboxylate+water\text{3-hydroxy-3-methylcyclobutanecarboxylic acid} + \text{benzyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-hydroxy-3-methylcyclobutanecarboxylic acid+benzyl alcoholacid catalyst​Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ester group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: 3-oxo-3-methylcyclobutanecarboxylate

    Reduction: Benzyl 3-hydroxy-3-methylcyclobutanol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate in chemical reactions involves the nucleophilic attack on the ester carbonyl carbon, leading to the formation of various products depending on the reaction conditions and reagents used. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-hydroxycyclobutanecarboxylate
  • Benzyl 3-methylcyclobutanecarboxylate
  • Cyclobutanecarboxylic acid derivatives

Uniqueness

Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of substituents on cyclobutane derivatives .

Properties

IUPAC Name

benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(15)7-11(8-13)12(14)16-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFVTFZFBYSFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Treat a −78° C. solution of benzyl 3-oxocyclobutanecarboxylate (11.05 g, 54.1 mmol) in THF (155 mL) drop-wise with methyl magnesium bromide (3M in diethyl ether, 27.1 mL, 81 mmol) and stir at −78° C. for 0.5 h. Add satd. NH4Cl, extract with EtOAc (2×), dry the combined organics, evaporate and purify via silica gel chromatography (acetone/hexanes) to afford the title compound (5.589 g, 47%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 7.36-7.29 (m, 5H); 5.08 (m, 3H); 2.75-2.66 (m, 1H); 2.13-2.12 (m, 4H); 1.21 (s, 3H); MS (ESI) m/z: 243.1 (M+Na+).
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
27.1 mL
Type
reactant
Reaction Step One
Name
Quantity
155 mL
Type
solvent
Reaction Step One
Yield
47%

Synthesis routes and methods II

Procedure details

A −78° C. solution of benzyl 3-oxocyclobutanecarboxylate (11.05 g, 54.1 mmol) in THF (155 mL) was treated drop-wise with methyl magnesium bromide (3M in Et2O, 27.1 mL, 81 mmol) and the mixture stirred at −78° C. for 30 min. Saturated NH4Cl was added, the mixture extracted with EtOAc (2×) and the combined organic extracts were dried, evaporated and purified via silica gel chromatography (acetone/Hex) to afford benzyl 3-hydroxy-3-methylcyclobutanecarboxylate (5.589 g, 47%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 7.36-7.29 (m, 5H); 5.08 (m, 3H); 2.75-2.66 (m, 1H); 2.13-2.12 (m, 4H); 1.21 (s, 3H); MS (ESI) m/z: 243.1 (M+Na+).
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
27.1 mL
Type
reactant
Reaction Step One
Name
Quantity
155 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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